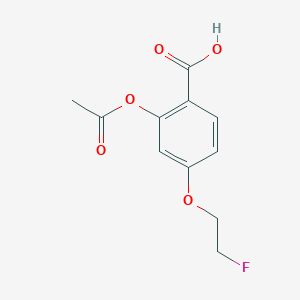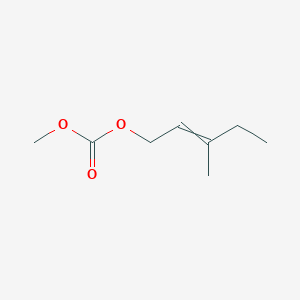
Methyl 3-methylpent-2-en-1-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylpent-2-en-1-yl carbonate is an organic compound with a unique structure that includes a carbonate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylpent-2-en-1-yl carbonate typically involves the reaction of 3-methylpent-2-en-1-ol with dimethyl carbonate in the presence of a base catalyst. The reaction conditions often include moderate temperatures and a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylpent-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-methylpent-2-en-1-yl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-methylpent-2-en-1-yl carbonate exerts its effects involves interactions with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing alcohol and carbon dioxide. This reaction is catalyzed by enzymes or acidic/basic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methylpent-2-en-1-yl acetate
- 3-Methyl-3-penten-2-one
- Cyclopentenone
Uniqueness
Methyl 3-methylpent-2-en-1-yl carbonate is unique due to its carbonate ester functional group, which imparts distinct reactivity compared to similar compounds like esters and ketones. This uniqueness makes it valuable in specific synthetic applications where the carbonate group is advantageous.
Propriétés
Numéro CAS |
821006-15-9 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 3-methylpent-2-enyl carbonate |
InChI |
InChI=1S/C8H14O3/c1-4-7(2)5-6-11-8(9)10-3/h5H,4,6H2,1-3H3 |
Clé InChI |
CXEBAMHSUBAEPI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCOC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


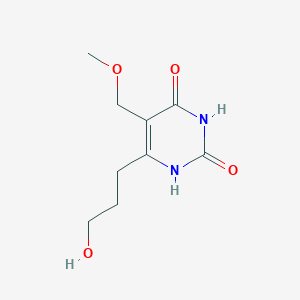
methanone](/img/structure/B12523468.png)
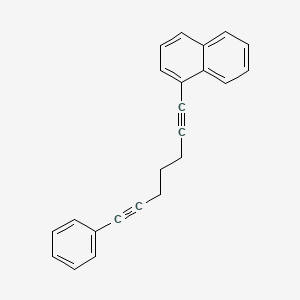
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)
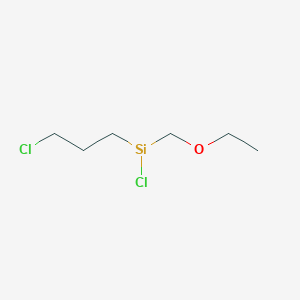
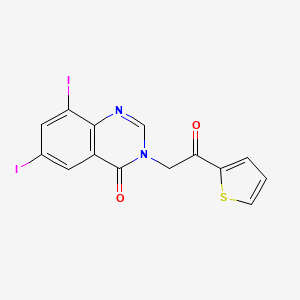
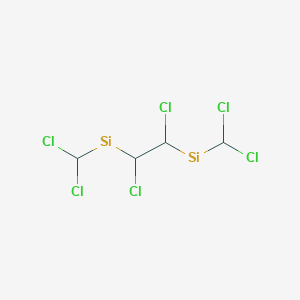
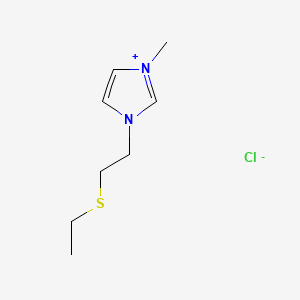
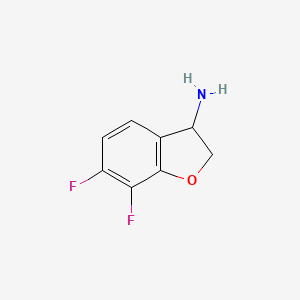
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
